2-Cyano-3-(4-methylphenylsulfanyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Cyano-3-(4-methylphenylsulfanyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a trifluoromethyl group, a tolylsulfanyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile, and specific solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methylphenylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-3-(4-methylphenylsulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-methylphenylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the tolylsulfanyl group can participate in specific interactions with proteins or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxamide
- 3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-methanol
Uniqueness
2-Cyano-3-(4-methylphenylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the presence of the carbonitrile group, which can undergo specific reactions that other similar compounds cannot. This functional group also contributes to the compound’s potential bioactivity and its ability to participate in diverse chemical transformations.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZCWKZNZRNWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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